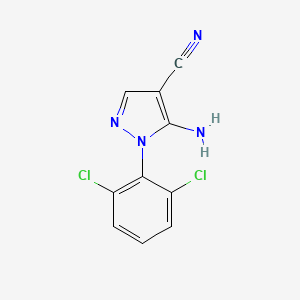

5-amino-1-(2,6-dichlorophenyl)-1H-pyrazole-4-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-1-(2,6-dichlorophenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N4/c11-7-2-1-3-8(12)9(7)16-10(14)6(4-13)5-15-16/h1-3,5H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVARRCNLKYNSJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N2C(=C(C=N2)C#N)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501195186 | |

| Record name | 5-Amino-1-(2,6-dichlorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501195186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

792953-01-6 | |

| Record name | 5-Amino-1-(2,6-dichlorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=792953-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-1-(2,6-dichlorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501195186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(2,6-dichlorophenyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of 2,6-dichlorobenzonitrile with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(2,6-dichlorophenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonitrile group can be reduced to form amines.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the chlorine atoms on the phenyl ring.

Major Products

Oxidation: Nitro derivatives of the original compound.

Reduction: Amines derived from the reduction of the carbonitrile group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-amino-1-(2,6-dichlorophenyl)-1H-pyrazole-4-carbonitrile is C10H6Cl2N4, and it has a molecular weight of 253.09 g/mol. The compound features a pyrazole ring substituted with a dichlorophenyl group and a carbonitrile functional group, contributing to its reactivity and potential biological activity .

Agricultural Applications

One of the primary applications of this compound is in agricultural chemistry as an insecticide. It belongs to the phenylpyrazole class of chemicals, which are known for their efficacy in pest control.

Case Study: Insecticidal Activity

A study investigated the insecticidal properties of this compound against the tussah silkworm. The compound exhibited a significant LC50 value of 993.5 mg/L after 96 hours, indicating its potential as a low-toxicity insecticide compared to traditional options like fipronil (LC50 = 182.2 mg/L) . This suggests that it could be used effectively in silkworm farming with reduced environmental impact.

Pharmaceutical Applications

In addition to its agricultural uses, this compound has potential pharmaceutical applications due to its bioactive properties.

Material Science Applications

The unique structure of this compound also opens avenues for research in material science, particularly in the development of new polymers or composites.

Potential for Polymerization

The presence of reactive functional groups such as carbonitrile can facilitate polymerization processes. This characteristic can be leveraged to create novel materials with tailored properties for specific applications such as coatings or adhesives .

Comparison Table: Applications Overview

| Application Area | Specific Use Case | Observations |

|---|---|---|

| Agriculture | Insecticide for tussah silkworm | Low toxicity; effective at high concentrations |

| Pharmaceuticals | Potential antimicrobial agent | Related compounds show efficacy; needs study |

| Material Science | Polymer synthesis | Reactive groups may enable new material development |

Mechanism of Action

The mechanism of action of 5-amino-1-(2,6-dichlorophenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Substituent Effects on Pyrazole Derivatives

Key Observations :

- Electron-Withdrawing Groups : The 2,6-dichlorophenyl group in the target compound enhances lipophilicity and steric hindrance compared to simpler substituents like 2-chlorophenyl (3s) or 2-chloroethyl (). Nitro groups (e.g., 4a, 4f) further increase polarity and reactivity, as seen in their higher melting points .

- Crystallinity : Derivatives with nitro substituents (4a, 4f) exhibit higher melting points (>220°C), likely due to stronger intermolecular interactions (e.g., hydrogen bonding and π-stacking) .

Crystallographic and Stability Insights

- Hydrogen Bonding : The 2-chloroethyl derivative () forms weak N–H⋯N and C–H⋯Cl interactions, stabilizing its crystal lattice . In contrast, nitro-substituted analogs (e.g., 4f) rely on intramolecular N–H⋯O bonds for conformational rigidity .

- Thermal Stability : Higher melting points in nitro derivatives (4a, 4f) correlate with dense packing facilitated by nitro-oxygen interactions .

Biological Activity

5-Amino-1-(2,6-dichlorophenyl)-1H-pyrazole-4-carbonitrile (CAS No. 792953-01-6) is a compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, synthesis, and potential therapeutic applications.

- Molecular Formula : C10H8Cl2N4

- Molecular Weight : 247.10 g/mol

- Physical State : Solid

- Storage Conditions : Recommended in a cool and dark place, typically under inert gas to prevent degradation .

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. In studies, compounds in this class have shown efficacy against various bacterial strains such as E. coli, Staphylococcus aureus, and Klebsiella pneumoniae.

- Case Study : A study reported that certain pyrazole derivatives demonstrated good antibacterial activity, with one compound showing inhibition comparable to standard antibiotics at low concentrations .

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.

- Research Findings : In a comparative study, the compound exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM, which was comparable to dexamethasone, a standard anti-inflammatory drug .

Anticancer Potential

The anticancer properties of pyrazole derivatives are also notable. The presence of the dichlorophenyl moiety is thought to enhance their activity against various cancer cell lines.

- Study Results : In vitro studies have indicated that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth effectively .

Synthesis Approaches

The synthesis of this compound involves several steps, typically starting from readily available precursors. The synthetic routes often include:

- Formation of Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.

- Introduction of Functional Groups : Chlorination and nitration steps are crucial for achieving the desired dichlorophenyl structure.

Comparative Analysis of Biological Activities

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Good against E. coli and S. aureus | Up to 85% TNF-α inhibition at 10 µM | Induces apoptosis in cancer cell lines |

| Related Compound X | Moderate against Pseudomonas aeruginosa | Comparable to indomethacin | Effective against specific tumor types |

| Related Compound Y | High against Klebsiella pneumoniae | Significant IL-6 inhibition | Promising in preclinical trials |

Q & A

Q. Discrepancy in Reaction Yields :

- reports 73.95% yield for a 2,4-dichlorophenyl derivative using DMSO/LiOH at 343 K, while achieves 84% yield for a 4-methoxyphenyl analog in ethanol/K₂CO₃ at 298 K. This suggests electron-withdrawing groups (e.g., NO₂) reduce nucleophilic substitution efficiency compared to electron-donating groups (e.g., OCH₃). Researchers must adjust base strength (e.g., LiOH vs. K₂CO₃) and solvent polarity based on substituent effects .

Key Recommendations for Researchers

Prioritize XRD for unambiguous structural validation, especially for derivatives with steric hindrance.

Optimize reaction conditions using polar aprotic solvents (e.g., DMSO) for nitro-substituted derivatives to enhance reactivity.

Validate SHELX refinement with independent software (e.g., Olex2) to resolve weak electron density regions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.